molecular formula C13H9F3N2O2 B6592057 [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid CAS No. 1820673-43-5

[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B6592057
CAS No.: 1820673-43-5
M. Wt: 282.22 g/mol
InChI Key: OBUUAZQVCZGQCL-UHFFFAOYSA-N
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Description

[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and an ortho-tolyl (2-methylphenyl) substituent at the 6-position, with a carboxylic acid functional group at the 2-position. Its molecular formula is C₁₃H₉F₃N₂O₂, with a molecular weight of 282.22 g/mol (CAS: 1820673-43-5) . The compound’s structure combines aromaticity, electron-withdrawing (trifluoromethyl), and electron-donating (methyl) groups, making it a candidate for pharmaceutical or agrochemical applications where steric and electronic properties are critical.

Properties

IUPAC Name

4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-7-4-2-3-5-8(7)9-6-10(13(14,15)16)18-11(17-9)12(19)20/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUUAZQVCZGQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160489
Record name 2-Pyrimidinecarboxylic acid, 4-(2-methylphenyl)-6-(trifluoromethyl)-
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Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820673-43-5
Record name 2-Pyrimidinecarboxylic acid, 4-(2-methylphenyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820673-43-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinecarboxylic acid, 4-(2-methylphenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the carboxylic acid group. The o-tolyl group is then introduced through a substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes proton transfer reactions, forming carboxylate salts under basic conditions. This is critical for solubility modulation and intermediate formation in synthetic pathways.

Example :
Reaction with sodium hydroxide yields the sodium carboxylate salt:

C13H9F3N2O2+NaOHC13H8F3N2O2Na+H2O\text{C}_{13}\text{H}_9\text{F}_3\text{N}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_8\text{F}_3\text{N}_2\text{O}_2\text{Na}^- + \text{H}_2\text{O}

Applications :

  • Salt formation improves aqueous solubility for biological assays .

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug design or functional group protection.

Reaction Conditions Products Yield Catalyst
Methanol, H₂SO₄, refluxMethyl [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate85%H₂SO₄
Ethanol, DCC, DMAP, RTEthyl ester derivative78%DCC/DMAP

Mechanism :
Acid-catalyzed Fischer esterification or coupling agents (e.g., DCC) facilitate nucleophilic acyl substitution.

Amidation

Reaction with amines forms amides, expanding utility in medicinal chemistry.

Example :
With methylamine:

C13H9F3N2O2+CH3NH2C14H11F3N3O+H2O\text{C}_{13}\text{H}_9\text{F}_3\text{N}_2\text{O}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_{11}\text{F}_3\text{N}_3\text{O} + \text{H}_2\text{O}

Conditions :

  • EDCl/HOBt in DMF, 0°C to RT, 12 hours.

  • Yields: 70–90% depending on amine nucleophilicity.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring (due to -CF₃) undergoes NAS at position 2 or 4.

Nucleophile Position Product Conditions
NH₃22-Amino-substituted pyrimidineNH₃, EtOH, 100°C, 6h
Cl⁻44-Chloro-6-(o-Tolyl)pyrimidin-2-yl acidPOCl₃, reflux, 3h

Note : Trifluoromethyl groups enhance ring electrophilicity, accelerating NAS.

Electrophilic Aromatic Substitution (EAS)

The o-tolyl group undergoes EAS, though steric hindrance from the methyl group limits reactivity.

Example Nitration :

C13H9F3N2O2+HNO3NO2-substituted derivative+H2O\text{C}_{13}\text{H}_9\text{F}_3\text{N}_2\text{O}_2 + \text{HNO}_3 \rightarrow \text{NO}_2\text{-substituted derivative} + \text{H}_2\text{O}

Conditions :

  • Mixed acid (H₂SO₄/HNO₃), 0–5°C, 2 hours.

  • Predominant para-substitution relative to methyl.

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, yielding 6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine.

Conditions :

  • Cu powder, quinoline, 200°C, 2h.

  • Yield: ~65% .

Metal-Catalyzed Coupling Reactions

The carboxylic acid can act as a directing group in cross-coupling reactions.

Suzuki-Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:

C13H9F3N2O2+Ar-B(OH)2Biaryl product+B(OH)3\text{C}_{13}\text{H}_9\text{F}_3\text{N}_2\text{O}_2 + \text{Ar-B(OH)}_2 \rightarrow \text{Biaryl product} + \text{B(OH)}_3

Conditions :

  • Pd catalyst, K₂CO₃, DMF/H₂O, 80°C, 12h.

Comparative Reactivity Table

Reaction Type Rate Activation Energy Key Influencing Factors
EsterificationFastLowAlcohol nucleophilicity, acid catalyst
NASModerateMediumElectron-withdrawing groups (-CF₃)
EASSlowHighSteric hindrance from o-tolyl methyl

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds similar to [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid exhibit significant antimicrobial properties. For instance, a series of trifluoromethyl pyrimidinone compounds were identified in whole-cell screens against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .

Antiviral Properties

Research indicates that derivatives of pyrimidine compounds can inhibit viral replication. The trifluoromethyl group is known to enhance the potency of antiviral agents, making this compound a candidate for further investigation in antiviral drug development.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Pyrimidine derivatives have been explored for their ability to act as herbicides due to their selective toxicity towards certain plant species while being less harmful to others. This selectivity is crucial for developing sustainable agricultural practices.

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityAntimicrobialIdentified effectiveness against Mycobacterium tuberculosis using similar trifluoromethyl pyrimidinone compounds .
Antiviral ResearchAntiviralDemonstrated potential for inhibiting viral replication through structural modifications of pyrimidine derivatives .
Agricultural ResearchHerbicideExplored selective toxicity towards specific weeds, suggesting efficacy as a herbicide .

Mechanism of Action

The mechanism of action of [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: o-, m-, and p-Tolyl Derivatives

The positional isomers of the tolyl group (ortho, meta, para) significantly influence physicochemical properties and reactivity:

Compound CAS Number Molecular Weight (g/mol) Key Structural Feature
[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid 1820673-43-5 282.22 Methyl group at phenyl 2-position
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid 1820666-06-5 282.22 Methyl group at phenyl 3-position
[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid 1820674-48-3 282.22 Methyl group at phenyl 4-position
  • Electronic Effects : The para-methyl group (p-tolyl) enhances electron-donating effects across the phenyl ring, which may stabilize resonance structures differently than ortho or meta positions.

Substituent Variations: Chloro, Fluoro, and Methoxy Derivatives

Replacing the methyl group with halogens or methoxy alters electronic and hydrophobic properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid C₁₂H₆ClF₃N₂O₂ 302.64 Chlorine at phenyl 3-position
[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid C₁₂H₆F₄N₂O₂ 286.19 Fluorine at phenyl 3-position
[6-(2,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid C₁₄H₁₁F₃N₂O₄ 328.25 Methoxy at phenyl 2,4-positions
  • For example, fluorinated analogs may exhibit lower pKa values compared to methyl-substituted derivatives .
  • Hydrophobicity : Methoxy groups improve solubility in polar solvents, whereas chloro and trifluoromethyl groups enhance lipophilicity, impacting membrane permeability .

Functional Group Modifications: Ester and Boronic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Group
Methyl [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate C₁₄H₁₁F₃N₂O₂ 296.25 Methyl ester
[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]boronic acid C₁₂H₁₀BF₃N₂O₂ 282.03 Boronic acid
  • Reactivity : The methyl ester derivative is less acidic (predicted pKa ~4.5–5.0) than the carboxylic acid, making it more suitable for prodrug formulations .
  • Synthetic Utility : Boronic acid derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions for further functionalization .

Heterocyclic Core Modifications: Pyran vs. Pyrimidine

Compound Molecular Formula Molecular Weight (g/mol) Core Structure
4-Oxo-6-(trifluoromethyl)pyran-2-carboxylic acid C₇H₃F₃O₄ 208.09 Pyran ring
  • Aromaticity: Pyrimidine derivatives exhibit greater aromatic stability compared to non-aromatic pyran analogs, affecting electronic delocalization and metabolic stability .
  • Bioactivity : Pyrimidine cores are more commonly utilized in drug design due to their ability to participate in hydrogen bonding via nitrogen atoms, unlike pyrans .

Biological Activity

[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and o-tolyl substituents, is being investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C19H14F3N3O2
  • Molecular Weight : 373.3 g/mol
  • IUPAC Name : 4-[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
  • Canonical SMILES : CC1=CC=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy against bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. For instance, it demonstrated cytotoxic effects against cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism involves the induction of apoptosis in cancer cells, likely mediated through the modulation of key signaling pathways .

Cell LineIC50 (µM)Reference
A54940.54
Caco-229.77

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The selectivity for COX-2 over COX-1 suggests a favorable safety profile for therapeutic applications .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial enzymes.
  • Anticancer Mechanism : Induction of apoptosis is facilitated through the activation of caspases and modulation of the p53 pathway.
  • Anti-inflammatory Pathway : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, alleviating inflammation.

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrimidine derivatives, including those structurally related to this compound:

  • Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of several pyrimidine compounds on different cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Q & A

Q. What are the common synthetic routes for [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid?

Methodological Answer: Two primary synthetic strategies are documented:

  • Route 1: Cross-Coupling Approach
    • Step 1: Suzuki-Miyaura coupling of [6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]boronic acid (precursor) with a halogenated pyrimidine intermediate under Pd catalysis .
    • Step 2: Hydrolysis of the methyl ester derivative (e.g., methyl [6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate) under acidic or basic conditions to yield the carboxylic acid .
  • Route 2: Cyclization and Functionalization
    • Condensation of substituted aldehydes with aminopyrimidine derivatives, followed by cyclization using catalysts (e.g., Pd/Cu) in solvents like DMF or toluene .
Method Key Intermediates Catalysts/Solvents Yield Optimization
Suzuki CouplingBoronic acid derivatives (DT156)Pd catalysts, THF/H₂OHigh regioselectivity (~80%)
Ester HydrolysisMethyl ester (DT151)HCl/NaOH, reflux>90% conversion
Cyclization (Analog-based)2-Aminopyridine, o-tolyl aldehydeCuI, DMFModerate yields (~60-70%)

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C/¹⁹F NMR: To confirm the presence of the o-tolyl group (aromatic protons at δ 7.2–7.5 ppm), trifluoromethyl (¹⁹F signal at δ -60 to -70 ppm), and carboxylic acid (broad peak at δ 12-13 ppm in ¹H NMR) .
  • IR Spectroscopy: Identification of carboxylic acid C=O stretch (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., C₁₃H₁₁F₃N₂O₂: 296.25 g/mol) .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrimidine core synthesis?

Methodological Answer: Regioselectivity is controlled by:

  • Catalyst Choice: Pd catalysts favor cross-coupling at the 6-position of pyrimidine, while Cu-mediated reactions may lead to alternative sites .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates for cyclization, whereas non-polar solvents (toluene) favor coupling reactions .
  • Temperature: Higher temperatures (~120°C) accelerate cyclization but may reduce selectivity due to side reactions .

Example Data Contradiction:

  • Conflict: Yields vary between 60% (CuI/DMF) and 80% (Pd(OAc)₂/THF) for o-tolyl introduction.
  • Resolution: Optimize catalyst loading (5 mol% Pd vs. 10 mol% Cu) and reaction time (2–6 hours) to balance efficiency and selectivity .

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).
  • Compound Purity: Impurities >5% (e.g., unhydrolyzed ester derivatives) can skew IC₅₀ values .
  • Solution:
    • Validate assays with positive controls (e.g., known kinase inhibitors).
    • Re-test the compound after repurification via preparative HPLC .

Q. What strategies optimize the hydrolysis of methyl ester to carboxylic acid?

Methodological Answer:

  • Acidic Hydrolysis (HCl/EtOH):
    • Conditions: Reflux in 6M HCl for 12 hours.
    • Advantages: High conversion (>90%), minimal side products .
  • Basic Hydrolysis (NaOH/H₂O):
    • Conditions: Stir at 80°C for 8 hours.
    • Limitations: Risk of decarboxylation at prolonged heating .
Method Conditions Conversion Rate Purity Post-Hydrolysis
Acidic (HCl)6M HCl, reflux, 12h92%94%
Basic (NaOH)2M NaOH, 80°C, 8h85%88%

Q. How does the o-tolyl substituent impact physicochemical properties compared to analogs?

Methodological Answer:

  • Solubility: The o-tolyl group reduces aqueous solubility (logP ~2.8) compared to p-chlorophenyl analogs (logP ~3.1) due to steric hindrance .
  • Stability: o-Tolyl derivatives exhibit higher thermal stability (decomposition >200°C) vs. naphthyl analogs (<180°C) .
  • Bioactivity: Enhanced π-π stacking with hydrophobic enzyme pockets increases potency in kinase inhibition assays .

Q. What computational methods predict the electronic effects of the trifluoromethyl group?

Methodological Answer:

  • DFT Calculations: Model the electron-withdrawing effect of CF₃, which lowers the LUMO energy (-2.1 eV) and enhances electrophilic reactivity .
  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., COX-2) to rationalize binding affinity differences vs. non-fluorinated analogs .

Q. How to address instability during long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Use amber vials under argon at -20°C to prevent hydrolysis/oxidation.
    • Lyophilize and store as a stable sodium salt .
  • Stability Testing: Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

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